(R)-3-(Difluoromethoxy)pyrrolidine
CAS No.: 1638784-49-2
Cat. No.: VC2891180
Molecular Formula: C5H9F2NO
Molecular Weight: 137.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638784-49-2 |
|---|---|
| Molecular Formula | C5H9F2NO |
| Molecular Weight | 137.13 g/mol |
| IUPAC Name | (3R)-3-(difluoromethoxy)pyrrolidine |
| Standard InChI | InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1 |
| Standard InChI Key | CENPMZAOUBNUCY-SCSAIBSYSA-N |
| Isomeric SMILES | C1CNC[C@@H]1OC(F)F |
| SMILES | C1CNCC1OC(F)F |
| Canonical SMILES | C1CNCC1OC(F)F |
Introduction
Chemical Identity and Properties
(R)-3-(Difluoromethoxy)pyrrolidine is a chiral molecule characterized by a pyrrolidine ring with a difluoromethoxy group at the 3-position in the R configuration. This compound has gained importance in medicinal chemistry research due to its unique structural features that contribute to enhanced stability, reactivity, and lipophilicity .
Basic Chemical Data
The compound is identified by several key parameters which are essential for research applications, as outlined in Table 1.
Table 1: Chemical Identity of (R)-3-(Difluoromethoxy)pyrrolidine
| Parameter | Value |
|---|---|
| CAS Number | 1638784-49-2 |
| Molecular Formula | C5H9F2NO |
| Molecular Weight | 137.13 g/mol |
| IUPAC Name | (3R)-3-(difluoromethoxy)pyrrolidine |
| Standard InChI | InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1 |
| Standard InChIKey | CENPMZAOUBNUCY-SCSAIBSYSA-N |
| Isomeric SMILES | C1CNC[C@@H]1OC(F)F |
Physical and Chemical Properties
As a fluorinated compound, (R)-3-(Difluoromethoxy)pyrrolidine exhibits distinct physicochemical properties that differentiate it from non-fluorinated analogs . The presence of the difluoromethoxy group significantly influences the compound's behavior in biological systems and chemical reactions . The fluorine atoms increase the lipophilicity of the molecule while maintaining a relatively low molecular weight, characteristics that are highly valued in medicinal chemistry .
Applications in Medicinal Chemistry
(R)-3-(Difluoromethoxy)pyrrolidine has several important applications in the field of medicinal chemistry, primarily as a building block for the synthesis of bioactive compounds.
Drug Discovery Applications
The compound serves as a valuable precursor in the development of pharmaceutical agents. The unique properties conferred by the difluoromethoxy group, including increased stability and lipophilicity, make it particularly useful in drug design strategies .
Role in Antiviral Research
Recent research has explored the incorporation of fluoroalkoxy-substituted pyrrolidines in the development of antiviral compounds, particularly in the context of SARS-CoV-2 main protease inhibitors . Such compounds demonstrate promising biochemical and cellular antiviral activities . The difluoromethoxy group (-OCHF2) on the pyrrolidine ring has been investigated as a structural element that can enhance metabolic stability while maintaining potent antiviral properties .
Comparison with Related Compounds
(R)-3-(Difluoromethoxy)pyrrolidine belongs to a family of fluorinated heterocycles that share similar structural features but differ in specific aspects of their configuration or substitution patterns.
Stereoisomeric Comparison
The most direct comparison is with its enantiomer, (S)-3-(Difluoromethoxy)pyrrolidine (CAS: 1638784-52-7). While these compounds share identical molecular formulas and physical properties, they differ in their three-dimensional configurations, which can significantly impact their biological activities and applications in medicinal chemistry.
Table 2: Comparison of (R)- and (S)-3-(Difluoromethoxy)pyrrolidine
| Parameter | (R)-3-(Difluoromethoxy)pyrrolidine | (S)-3-(Difluoromethoxy)pyrrolidine |
|---|---|---|
| CAS Number | 1638784-49-2 | 1638784-52-7 |
| Configuration | R at C-3 | S at C-3 |
| Molecular Formula | C5H9F2NO | C5H9F2NO |
| Molecular Weight | 137.13 g/mol | 137.13 g/mol |
| Structural Difference | 3-OH in R configuration | 3-OH in S configuration |
Related Fluorinated Compounds
Other structurally related compounds include:
-
(3S)-3-(methoxy)pyrrolidine: Contains a methoxy group instead of a difluoromethoxy group
-
(3S)-3-(trifluoromethoxy)pyrrolidine: Contains a trifluoromethoxy group, which may exhibit different reactivity patterns
-
(3S)-3-(fluoromethoxy)pyrrolidine: Contains a fluoromethoxy group with potentially different chemical properties
These structural variations can significantly influence the compounds' chemical reactivity, metabolic stability, and biological activities .
Analytical Characterization
The confirmation of structure and purity of (R)-3-(Difluoromethoxy)pyrrolidine typically employs various analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, is essential for structural confirmation of fluorinated compounds like (R)-3-(Difluoromethoxy)pyrrolidine. The difluoromethoxy group typically shows characteristic signals in 19F NMR spectra, while the pyrrolidine ring protons display distinct coupling patterns in 1H NMR.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of (R)-3-(Difluoromethoxy)pyrrolidine and to monitor reactions during its synthesis . HPLC analysis can provide valuable information about the stereochemical purity of the compound, which is crucial for applications in medicinal chemistry .
Future Research Directions
The unique properties of (R)-3-(Difluoromethoxy)pyrrolidine suggest several promising avenues for future research.
Expanded Medicinal Applications
Further investigation into the biological activity and potential therapeutic applications of (R)-3-(Difluoromethoxy)pyrrolidine and its derivatives remains an important area for future research. The compound's unique structural features make it a promising candidate for incorporation into novel drug molecules targeting various disease pathways.
Optimization of Synthetic Routes
Development of more efficient and scalable synthesis methods for (R)-3-(Difluoromethoxy)pyrrolidine could enhance its accessibility for research and potential commercial applications . Current synthetic routes often involve multiple steps with moderate yields, suggesting room for improvement in synthetic efficiency.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies comparing (R)-3-(Difluoromethoxy)pyrrolidine with its enantiomer and other structurally related compounds could provide valuable insights for rational drug design . Such studies could elucidate the impact of stereochemistry and fluorine substitution patterns on biological activity and pharmacokinetic properties.
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